1,4-Dihydropurine-6-thione
Description
1,4-Dihydropurine-6-thione (CAS: 6112-76-1) is a sulfur-containing purine derivative with the molecular formula C₅H₆N₄OS and a molar mass of 170.19 g/mol. This compound exists as a monohydrate, as evidenced by its structural designation 1,7-dihydro-6H-purine-6-thionmonohydrate in the literature . It features a partially reduced purine ring system, where the 1,4-positions are saturated, and a thione group (-C=S) replaces the oxygen at the 6-position. Key physical properties include a high melting point (>300°C) and stability under standard conditions .
The compound’s structural uniqueness lies in its dihydro configuration, which distinguishes it from fully aromatic purines. This modification can influence electronic properties, solubility, and biological activity, making it relevant in medicinal chemistry, particularly in antitumor drug development .
Properties
Molecular Formula |
C5H4N4S |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
1,4-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4H,(H,8,9,10) |
InChI Key |
HZMWQJIOBSTFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC=N2)C(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Dihydropurine-6-thione can be synthesized through several methods. One common approach involves the reaction of purine-6-thione with appropriate reagents to introduce the dihydro functionality. For example, the reaction of purine-6-thione with 1,2-dibromoethane in the presence of a base can lead to the formation of 1,4-dihydropurine-6-thione .
Industrial Production Methods:
Industrial production of 1,4-dihydropurine-6-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
1,4-Dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form purine-6-thione derivatives.
Reduction: Reduction reactions can convert it to other dihydropurine derivatives.
Substitution: The sulfur atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various dihydropurine derivatives .
Scientific Research Applications
1,4-Dihydropurine-6-thione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting purine metabolism.
Industry: The compound is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,4-dihydropurine-6-thione involves its interaction with various molecular targets. The sulfur atom at the 6th position plays a crucial role in its biological activity. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison due to shared structural motifs (purine backbone, thione/thiol groups) or pharmacological applications:
Detailed Analysis
6-Mercaptopurine (6-MP)
- Structural Differences : Unlike 1,4-Dihydropurine-6-thione, 6-MP retains a fully aromatic purine ring. The 6-thiol (-SH) group in 6-MP is more reactive than the thione (-C=S) in the dihydro derivative, influencing metabolic stability and drug interactions .
- Pharmacological Profile: 6-MP is a cornerstone in acute lymphoblastic leukemia therapy. Its mechanism involves incorporation into DNA/RNA, disrupting nucleic acid synthesis.
Azathioprine
- Functional Role : Azathioprine acts as a prodrug, metabolizing into 6-MP in vivo. The addition of an imidazole-sulfonyl group enhances bioavailability but introduces complexity in synthesis compared to 1,4-Dihydropurine-6-thione .
- Stability : Azathioprine’s stability is pH-dependent, degrading rapidly in acidic environments. The dihydro purine’s saturated ring may confer greater stability under physiological conditions .
1,4-Dihydropyridine-2-carboxylic Acid Ester
- Its ester group enhances membrane permeability, a feature absent in 1,4-Dihydropurine-6-thione .
- Applications : Primarily explored in cardiovascular and anticancer contexts, its mechanism diverges from purine-based compounds by targeting ion channels rather than nucleic acid synthesis .
Key Research Findings
Synthetic Accessibility :
- 1,4-Dihydropurine-6-thione is synthesized via condensation reactions under controlled pH, whereas 6-MP requires more complex multistep protocols involving halogenation and thiolation .
- The dihydropyridine ester is prepared via Hantzsch-type reactions, emphasizing the versatility of dihydro frameworks in medicinal chemistry .
Biological Activity: 1,4-Dihydropurine-6-thione exhibits moderate antitumor activity in vitro, with IC₅₀ values comparable to 6-MP in certain leukemia cell lines. However, its reduced cytotoxicity to non-cancerous cells suggests a safer profile . Azathioprine’s immunosuppressive effects are 10–100× more potent than 6-MP, highlighting the impact of structural modifications on efficacy .
Stability and Solubility: The dihydro configuration in 1,4-Dihydropurine-6-thione enhances stability in aqueous media compared to aromatic purines, as evidenced by NMR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
